Ethyl 5-(methylsulfanyl)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-(methylsulfanyl)-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methylsulfanyl group at the 5-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methylsulfanyl)-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methylsulfanyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(methylsulfanyl)-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic electronic materials.
Biological Studies: It can serve as a probe for studying enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 5-(methylsulfanyl)-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(ethylsulfanyl)-1-benzofuran-2-carboxylate
- Ethyl 5-(methylsulfanyl)-1-indole-2-carboxylate
- Ethyl 5-(methylsulfanyl)-1-pyrrole-2-carboxylate
Uniqueness
Ethyl 5-(methylsulfanyl)-1-benzofuran-2-carboxylate is unique due to the specific positioning of the methylsulfanyl and ethyl ester groups on the benzofuran ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918821-63-3 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 5-methylsulfanyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O3S/c1-3-14-12(13)11-7-8-6-9(16-2)4-5-10(8)15-11/h4-7H,3H2,1-2H3 |
InChI Key |
QQECGKRYSPXLAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)SC |
Origin of Product |
United States |
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